
4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine" is a halogenated pyrimidine derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceutical applications. Halogenated pyrimidines, such as 5-fluoropyrimidines, have been synthesized as potential anti-tumor agents and are recognized for their efficacy in treating various cancers . The presence of chlorine and fluorine atoms in the pyrimidine ring can significantly affect the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of halogen-rich pyrimidine derivatives, like the one , can be achieved through halogen dance reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, has been described using this method . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving halogen exchange and functionalization of the pyrimidine ring could be applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction, FT-IR, FT-Raman spectroscopy, and quantum chemical calculations . These methods provide insights into the geometry, vibrational wave numbers, and intramolecular interactions such as hydrogen bonding and non-covalent interactions. For example, the crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined, revealing significant interactions that contribute to the stability of the structure .
Chemical Reactions Analysis
The reactivity of halogenated pyrimidines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. The compound may undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles. Additionally, the fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. Halogenated pyrimidines generally exhibit unique properties due to the electron-withdrawing effects of the halogen atoms. These effects can influence the compound's boiling point, melting point, solubility, and stability. The presence of halogen atoms can also affect the compound's optical behavior, as seen in the nonlinear optical properties predicted for a similar compound . Additionally, the molecular docking studies suggest that such compounds might exhibit inhibitory activity against various biological targets, indicating their potential as chemotherapeutic agents .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine and its derivatives have been extensively studied for their potential as kinase inhibitors and antitumor agents. For instance, 5-fluorouracil (5-FU), a closely related compound, has been a cornerstone in cancer treatment due to its ability to interfere with pyrimidine metabolism, thus inhibiting DNA synthesis. This mechanism underlines the broader category of fluoropyrimidines, which includes this compound, in their application against various cancers. The synthesis routes of these compounds often involve complex reactions aiming at introducing fluorine atoms or substituents to the pyrimidine ring, thereby altering its biological activity and pharmacokinetic properties (Wada et al., 2012).
Nucleic Acid Metabolism
The impact of fluorinated pyrimidines on nucleic acid metabolism has been a significant area of research. These compounds, including derivatives of this compound, have been used to study the mechanisms of DNA and RNA synthesis and repair. Fluorinated nucleosides, such as 5-fluorouracil and its analogs, are incorporated into RNA and DNA, affecting their stability and function. This incorporation disrupts normal nucleic acid processing and has been exploited in cancer therapy to kill rapidly dividing tumor cells. Studies on the effects of these fluorinated pyrimidines provide insights into nucleic acid metabolism in vivo and have implications for designing new anticancer drugs with improved efficacy and specificity (Danneberg et al., 1958).
Antimicrobial Activity
Beyond cancer research, the antimicrobial properties of fluoropyrimidines have also been explored. Specifically, 5-fluoroorotic acid, a derivative relevant to the study of this compound, has shown selective activity against Plasmodium falciparum, the causative agent of malaria. This selective toxicity is attributed to the unique pyrimidine biosynthesis pathway in malarial parasites, highlighting the potential of fluorinated pyrimidines in developing new antimalarial therapies (Rathod et al., 1989).
Controlled Release Systems
The development of controlled release systems for fluoropyrimidines like 5-FU demonstrates another application area. Biodegradable microspheres have been designed for the sustained release of 5-FU, aiming to improve the therapeutic index of the drug while minimizing side effects. These systems encapsulate the drug in co-poly (d,l-lactic/glycolic acid) microspheres, allowing for a controlled release over an extended period. This approach enhances the drug's effectiveness against tumors and reduces the frequency of administration (Fu et al., 2002).
Mécanisme D'action
While the specific mechanism of action for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is not explicitly stated in the available resources, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Its IUPAC name is this compound .
Safety and Hazards
The safety information for 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used as a starting material for the preparation of other compounds, such as 5-fluoro-2-amino pyrimidines .
Molecular Mechanism
It is known that this compound can be used in the synthesis of other compounds, such as 5-fluoro-2-amino pyrimidines
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine vary with different dosages in animal models
Propriétés
IUPAC Name |
4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUUCHSNLLKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



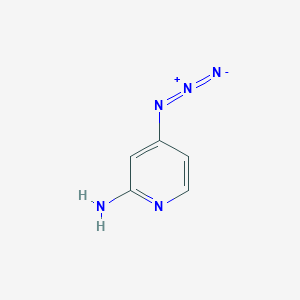
![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)
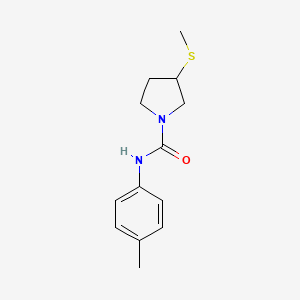
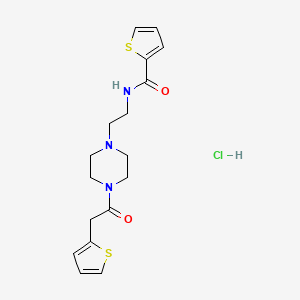
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
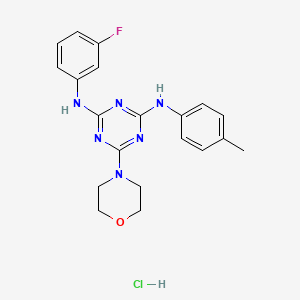
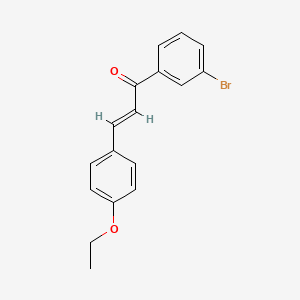


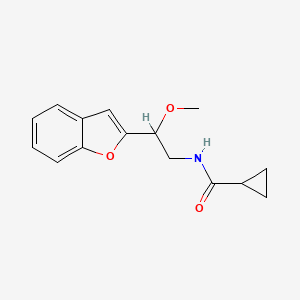
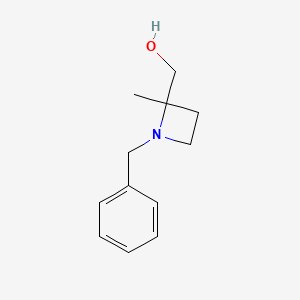
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)